
(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Compounds with similar structures to (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored within the realm of heterocyclic chemistry for their potential in drug discovery. The quinazoline backbone, for instance, is a prominent feature in pharmaceutical agents due to its bioactivity. For example, isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine receptors, showing potential as antagonists for therapeutic applications (Muijlwijk-Koezen et al., 2000).
Material Science and Molecular Devices
In material science, quinoline-urea derivatives have been investigated for their ability to form complexes with metals, which could be utilized in the development of supramolecular gelators. These compounds have shown potential in creating materials with specific photophysical properties, which can be applied in areas such as organic electronics and photonics (Braga et al., 2013).
Green Chemistry and Synthesis
The quest for more environmentally friendly synthetic routes in chemistry has led to the exploration of compounds like dihydroquinazolines, which can be synthesized from quinazoline-urea derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science, with methodologies focusing on reducing the use of harmful solvents and catalysts (Sarma & Prajapati, 2011).
Antimicrobial and Antifungal Research
Quinazoline derivatives have also been studied for their antimicrobial and antifungal activities, indicating their potential use in developing new antibiotics and antifungal agents. This research area is crucial given the rising concern over drug-resistant bacteria and the need for new effective treatments (Singh & Pandey, 2006).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as piperidine or pyridine (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, filter the reaction mixture to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the desired product, (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
899984-17-9 |
Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.378 |
IUPAC Name |
1-(2-cyanophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H17N5O2/c1-12(2)24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)11-20/h3-10,12H,1-2H3,(H2,21,23,25) |
InChI Key |
LEZYVGYUHAIQFX-HAVVHWLPSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)
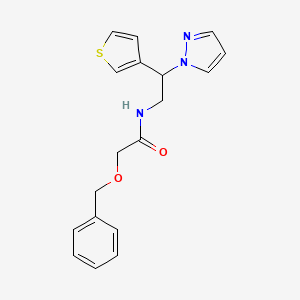
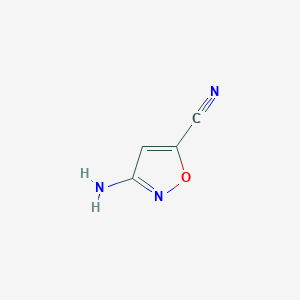
![6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2612751.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)
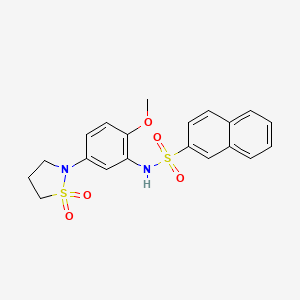
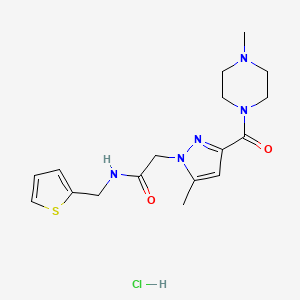
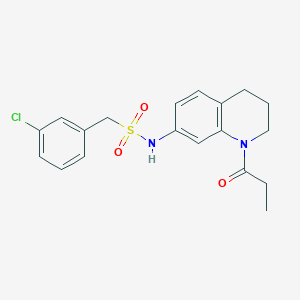

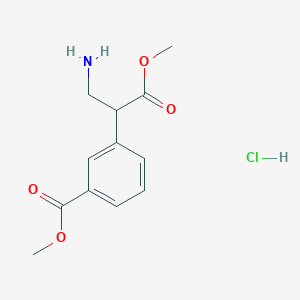

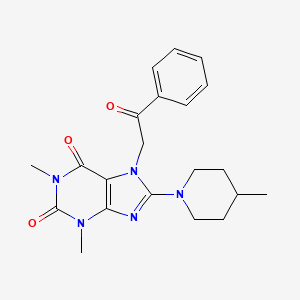
![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)